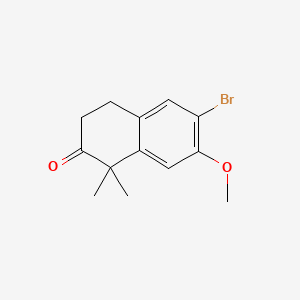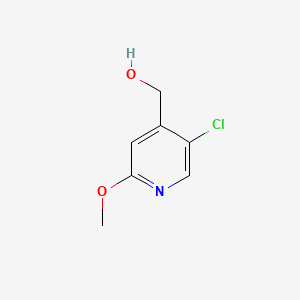
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
Descripción general
Descripción
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a tetrahydrofuran moiety and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with tetrahydrofuran derivatives under controlled conditions. One common method includes the alkylation of piperidine with tetrahydrofuran-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sulfonates, aprotic solvents like DMF or THF.
Major Products Formed:
Oxidation: N-oxides, carbonyl compounds.
Reduction: Reduced amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
N-Methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine: Similar structure but with a different position of the tetrahydrofuran moiety.
N-Methyl-(tetrahydrofuran-3-ylmethyl)amine: Lacks the piperidine ring, making it structurally simpler.
N-Methyl-N-(tetrahydrofuran-3-ylmethyl)amine: Similar structure but with a different substitution pattern.
Uniqueness: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
IUPAC Name |
N-methyl-N-(oxolan-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJZJSFFKWTYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B572829.png)








